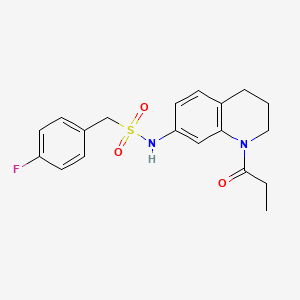

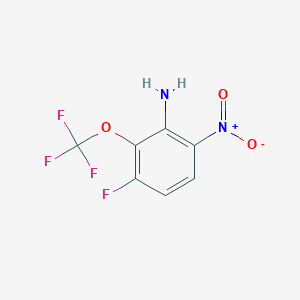

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

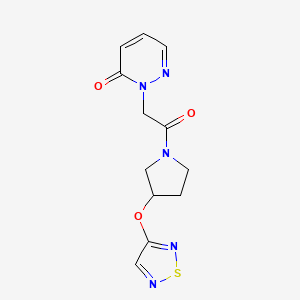

The trifluoromethoxy group is a functional group in organic chemistry. It consists of a trifluoromethyl group bound to an oxygen atom . Compounds containing the trifluoromethoxy group are important targets in pharmaceuticals and agrochemicals due to their biological properties .

Synthesis Analysis

The synthesis of trifluoromethyl ethers, which include trifluoromethoxy compounds, can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies involve the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

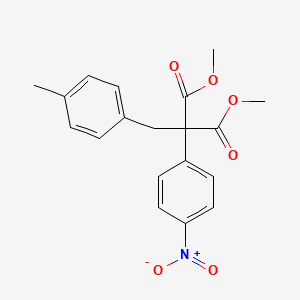

The molecular structure of trifluoromethoxy compounds can be determined by various spectroscopic methods, including 1H, 13C, 11B, and 19F NMR spectroscopy .Chemical Reactions Analysis

Trifluoromethoxylation is a significant reaction in organic chemistry, especially for the late-stage and selective fluorination reaction of organic molecules . This reaction is one of the most important research hotspots, as the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethoxy compounds can be influenced by the position of the trifluoromethoxy group . For example, the introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Scientific Research Applications

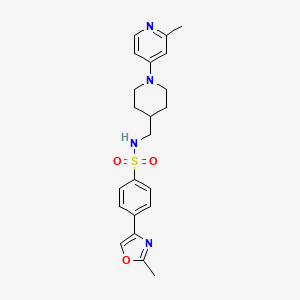

Dye Intermediate and Chemical Synthesis

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline and its derivatives, like 4-Fluoro-3-nitroaniline, are significantly important as novel dye intermediates. They have potential applications in the production of pharmaceuticals, insecticides, and additional dyes. The preparation and various uses of these derivatives have been explored, indicating a broad range of applications in the chemical industry (Bil, 2007).

Organic Synthesis and Functionalization

In the realm of organic synthesis, various fluoro-nitroaniline compounds, including those structurally similar to 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline, are used as starting materials for a range of reactions. For example, their reactions with nitrous acid or the Sandmeyer reaction have been studied to produce various functionalized organic compounds. These reactions highlight the versatility and importance of fluoro-nitroaniline compounds in organic synthesis (Hudlicky & Bell, 1974).

Pharmaceutical and Antibacterial Applications

Compounds related to 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline have been synthesized and studied for their potential as antibacterial agents. For instance, various derivatives with nitro, amino, cyano, chloro, or fluoro groups have been prepared and analyzed for their antibacterial activity, demonstrating the importance of these compounds in pharmaceutical research (Matsumoto et al., 1984).

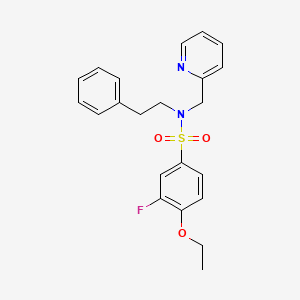

Advanced Material Science

In the field of advanced material science, fluoro-nitroaniline compounds, similar to 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline, have been used to functionalize silica particles. These functionalized particles have applications in various areas, including the development of new materials with specific chemical and physical properties (Roth et al., 2006).

Nuclear Magnetic Resonance (NMR) Imaging

Fluorinated compounds, such as trifluoroacetate, have been used in 19F NMR chemical-shift imaging for studying biosynthetic pathways in living plants. This application demonstrates the potential use of fluorinated compounds, including those similar to 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline, in advanced imaging techniques (Bringmann et al., 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-fluoro-6-nitro-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O3/c8-3-1-2-4(13(14)15)5(12)6(3)16-7(9,10)11/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKCIQHJEBKSQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)

![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)

![1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2369271.png)

![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2369272.png)